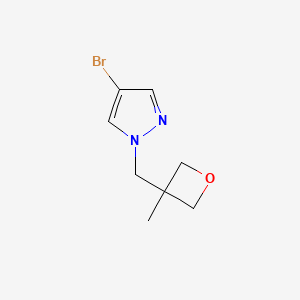
1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a heterocyclic organic compound . Its CAS Number is 1342840-89-4 . The molecular weight of this compound is 179.22 .
Molecular Structure Analysis
The molecular formula of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is C9H13N3O . The InChI Code is 1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol are not fully available. The molecular weight is 179.22 .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” is a type of pyrrolidine derivative . Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results or Outcomes : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties .
-
Scientific Field: Drug Discovery
- Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application : The compound could be used in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives .
- Results or Outcomes : The synthesized compounds could be evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Scientific Field: Synthetic Chemistry
- Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds .
- Methods of Application : An efficient domino strategy could be used for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives .
- Results or Outcomes : The synthesized compounds could be evaluated for their potential biological activities .
- Scientific Field: Synthetic Chemistry
- Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds .
- Methods of Application : An efficient domino strategy could be used for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives .
- Results or Outcomes : The synthesized compounds could be evaluated for their potential biological activities .
properties
IUPAC Name |
1-(4-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRAAQFAWBENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)




![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)




